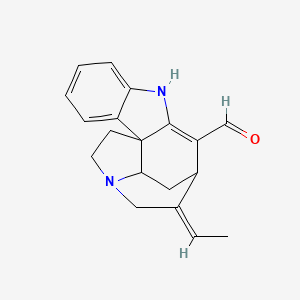

(19E)-2,16-didehydrocur-19-en-17-al

Description

Significance of Monoterpene Indole (B1671886) Alkaloids in Contemporary Chemical Biology Research

Monoterpene indole alkaloids (MIAs) represent a large and structurally complex family of natural products, with over 3,000 identified members. nih.gov Their significance in contemporary chemical biology research is multifaceted. Many MIAs possess potent and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for drug discovery. nih.govresearchgate.net Furthermore, their complex architectures present formidable challenges and opportunities for synthetic chemists, driving the development of novel synthetic methodologies. The biosynthesis of MIAs in plants is also a subject of intense investigation, with research focused on elucidating the enzymatic pathways and regulatory networks that govern their production. This knowledge is crucial for developing metabolic engineering strategies to enhance the production of medicinally important alkaloids. ajprd.com

Classification and Defining Structural Features of the Curan (B1244514) Alkaloid Subfamily

Alkaloids are often classified based on their biosynthetic precursors or their core chemical skeletons. nih.gov The Curan-type alkaloids are a specific subclass of MIAs belonging to the broader Strychnos alkaloid group. The defining structural feature of the Curan alkaloid subfamily is a pentacyclic framework. This core structure provides the foundation upon which a variety of functional groups and stereochemical arrangements are built, leading to a diverse array of naturally occurring Curan alkaloids.

Positioning of (19E)-2,16-didehydrocur-19-en-17-al within the Broader Alkaloid Structural Landscape

This compound, with the molecular formula C₁₉H₂₀N₂O, fits squarely within the definition of a Curan-type alkaloid based on its systematic name. The "curan" root in its name explicitly assigns it to this subfamily. The name further specifies key structural features: a didehydrocuran skeleton with unsaturations at positions 2 and 16, an aldehyde group (-al) at position 17, and a double bond with (E)-configuration at position 19. While specific research on this particular compound is limited, its structural classification firmly places it within the well-established landscape of Strychnos alkaloids.

Current Research Frontiers and Emerging Trajectories in Curan Alkaloid Investigations

The study of Curan alkaloids, and Strychnos alkaloids in general, continues to be an active area of research. A major frontier is the total synthesis of these complex molecules. Synthetic chemists are constantly developing innovative strategies to construct the intricate polycyclic systems of these alkaloids, which not only provides access to these compounds for biological evaluation but also pushes the boundaries of modern organic synthesis.

Another emerging trajectory is the use of advanced analytical techniques, such as molecular networking, to explore the chemical diversity of Strychnos species. This approach allows for the rapid identification of known alkaloids in new plant sources and can facilitate the discovery of novel, previously uncharacterized compounds. wikipedia.org Furthermore, there is a growing interest in the biological activities of these alkaloids, with ongoing efforts to discover new therapeutic applications, particularly in areas like neuropharmacology and infectious diseases. nih.gov The potential for metabolic engineering of plant biosynthetic pathways to produce specific Curan alkaloids in higher yields is also a promising avenue for future research. ajprd.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20N2O |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

(12E)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde |

InChI |

InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3/b12-2- |

InChI Key |

VFUITWPFKLGEQA-OIXVIMQBSA-N |

Isomeric SMILES |

C/C=C\1/CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O |

Canonical SMILES |

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O |

Origin of Product |

United States |

Occurrence and Advanced Isolation Methodologies for 19e 2,16 Didehydrocur 19 En 17 Al

Natural Abundance of Related Curan-type Alkaloids in Botanical Systems

The Apocynaceae family, also known as the dogbane family, is a prolific source of biologically active alkaloids, particularly indole (B1671886) alkaloids. researchgate.net These compounds are found in various plant parts and their distribution can be specific to certain genera and species.

Distribution within the Apocynaceae Family

The search for (19E)-2,16-didehydrocur-19-en-17-al is informed by the known distribution of other complex alkaloids in several key species within the Apocynaceae family.

Picralima nitida : Commonly found in West Africa, the seeds of Picralima nitida are known to contain a variety of monoterpene indole alkaloids. nih.gov Studies have identified compounds such as akuammigine, akuammine, akuammidine, and pseudoakuammigine. unmul.ac.id Akuammicine (B1666747), another indole alkaloid from these seeds, has also been a subject of study. nih.gov The presence of such a rich diversity of indole alkaloids makes it a candidate for containing related curan-type structures.

Catharanthus roseus : The Madagascar periwinkle, Catharanthus roseus (formerly Vinca (B1221190) rosea), is arguably one of the most studied plants in the Apocynaceae family. It is a chemical factory, producing over 130 different terpenoid indole alkaloids (TIAs). researchgate.net This plant is the source of the well-known dimeric vinca alkaloids, vinblastine (B1199706) and vincristine, which are derived from the monomeric indole alkaloids vindoline (B23647) and catharanthine. researchgate.netresearchgate.net Given the vast array of TIAs, the potential for discovering other complex alkaloids, including curan (B1244514) types, remains.

Vinca species : The Vinca genus, closely related to Catharanthus, is also renowned for its alkaloid content. nih.gov These plants are a source of numerous monoterpenoid indole alkaloids.

Tabernaemontana divaricata : This species is recognized as a rich source of monoterpene indole alkaloids (MIAs), particularly those with an iboga-type skeleton like coronaridine, voacangine, and ibogamine. researchgate.net At least 66 different alkaloids have been extracted from this plant. researchgate.net The sheer number and structural variety of alkaloids underscore its potential as a source for diverse chemical scaffolds. researchgate.netnih.gov

Hunteria umbellata : Also a member of the Apocynaceae family, Hunteria umbellata is used in traditional medicine in Africa. nih.gov Phytochemical screening of its seeds and leaves has confirmed the presence of a rich mixture of secondary metabolites, including numerous alkaloids. nih.govwikipedia.org

Table 1: Representative Alkaloids in Selected Apocynaceae Species

| Plant Species | Key Alkaloids Identified | Reference |

|---|---|---|

| Picralima nitida | Akuammigine, Akuammine, Akuammidine, Akuammicine, Pseudoakuammigine | unmul.ac.idnih.gov |

| Catharanthus roseus | Vinblastine, Vincristine, Vindoline, Catharanthine, Ajmalicine | researchgate.netresearchgate.net |

| Tabernaemontana divaricata | Coronaridine, Voacangine, Ibogamine, Tabernaricatines | researchgate.netnih.gov |

| Hunteria umbellata | Yohimbine, Picrinine, Tubotaiwine | wikipedia.org |

Chemogeographical Surveys for Potential Novel Sources of this compound

Chemotaxonomy and chemogeography are crucial disciplines for discovering new natural products by mapping the distribution of chemical compounds across different plant species and geographical locations. Systematic surveys of plant families for specific classes of compounds can reveal patterns and identify promising new sources.

A systematic survey of the Apocynaceae family was conducted to search for retronecine-type pyrrolizidine (B1209537) alkaloids (PAs), sampling 231 species. researchgate.netresearchgate.net This study utilized high-throughput screening with HPLC-MS/MS to identify PAs with high confidence in seven genera of the Echiteae tribe, highlighting the utility of these compounds as taxonomic markers. researchgate.netresearchgate.net While this survey focused on PAs, the methodology serves as a blueprint for how a large-scale search for curan-type alkaloids, such as this compound, could be undertaken. Such a survey would involve systematically collecting samples from diverse genera within the Apocynaceae and analyzing them with targeted mass spectrometry methods to detect the specific structural features of the curan alkaloid core. This approach could uncover previously unknown sources and map the phylogenetic and geographic distribution of this specific subclass of alkaloids.

State-of-the-Art Extraction and Purification Techniques for Complex Plant Matrices

Isolating a single, pure compound from a complex plant matrix is a significant challenge that requires a multi-step approach, combining optimized extraction with advanced separation strategies.

Optimized Solvent Systems for Selective Alkaloid Extraction (e.g., Methanolic and Alkaloidal Extracts)

The initial step in isolating alkaloids involves extraction from the dried and powdered plant material. The choice of solvent is critical for maximizing the yield of the target compounds while minimizing co-extraction of undesirable substances.

Methanolic and Ethanolic Extraction : Polar solvents like methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction of a broad range of phytochemicals, including alkaloids. mdpi.com In a study optimizing tropane (B1204802) alkaloid extraction, a 78% ethanol concentration was found to be optimal. Cold maceration in methanol is another frequently used technique to obtain a crude extract containing the desired compounds. mdpi.com

Alkaloidal Extracts : To create an enriched "alkaloidal extract," a classic acid-base extraction technique is employed. The initial crude extract is acidified, which protonates the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous acid phase. This solution is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified (e.g., with ammonia), which deprotonates the alkaloids, rendering them "free bases." These non-polar free alkaloids can then be extracted into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. wikipedia.org This process effectively separates the alkaloids from many other plant metabolites, yielding a concentrated alkaloidal fraction ready for further purification.

Advanced Chromatographic Separation Strategies for Aldehyde-Containing Alkaloids (e.g., Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS))

Once an enriched extract is obtained, advanced chromatographic techniques are necessary to separate the individual components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is a powerful tool for the analysis of complex mixtures like plant extracts. It couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive and specific detection capabilities of tandem mass spectrometry. LC-MS/MS is widely used for the identification and quantification of various alkaloids. For aldehyde-containing alkaloids, derivatization is a common strategy to improve chromatographic separation and detection, as aldehydes can be volatile and biochemically unstable. However, modern sensitive mass spectrometers can often detect these compounds directly. The technique allows for the development of high-throughput screening methods, such as the precursor ion scans used in the chemotaxonomic survey of Apocynaceae, which can specifically target molecules with a particular structural core. researchgate.net

High-Purity Compound Isolation and Enrichment Methodologies

Achieving high purity for a target compound typically requires several sequential purification steps following the initial extraction and fractionation.

Macroporous Resin Chromatography : This is an effective enrichment technique. Crude extracts are passed through a column packed with macroporous resin, which selectively adsorbs the target alkaloids. After washing away impurities, the enriched alkaloids are eluted with a suitable solvent, such as an ethanol-water mixture. researchgate.net This method is valuable for concentrating the compounds of interest before final purification.

Preparative and Semi-Preparative HPLC : High-performance liquid chromatography is not only an analytical tool but also a primary method for isolating pure compounds. In semi-preparative or preparative HPLC, larger columns are used to handle greater quantities of the extract. By carefully optimizing the stationary phase, mobile phase, and gradient, it is possible to separate structurally similar alkaloids with high resolution.

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. It is particularly useful for separating components of complex natural product extracts. A systematic approach combining silica (B1680970) gel column chromatography with subsequent HSCCC purification has been successfully used to isolate alkaloids with high purity.

Crystallization : As a final step for compounds that can form crystals, solute crystallization can be an excellent method for achieving very high purity. By dissolving the semi-purified compound in a suitable solvent and allowing it to crystallize under controlled conditions (e.g., temperature), impurities are left behind in the mother liquor, yielding a highly purified final product.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 19e 2,16 Didehydrocur 19 En 17 Al

High-Resolution Spectroscopic Modalities for Definitive Structural Assignment

The unambiguous determination of the molecular structure of (19E)-2,16-didehydrocur-19-en-17-al was accomplished through the synergistic use of high-resolution spectroscopic methods. These techniques provided detailed insights into the compound's connectivity, molecular formula, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques for Carbon Skeleton and Proton Connectivity)

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments were instrumental in assembling the planar structure of this compound. The ¹H NMR spectrum revealed the presence of distinct proton environments, including aromatic protons characteristic of an indole (B1671886) nucleus, olefinic protons of the dienal system, and a downfield signal indicative of an aldehyde proton. The ¹³C NMR spectrum complemented this by showing the corresponding carbon resonances, including the carbonyl carbon of the aldehyde and the carbons of the aromatic and olefinic systems.

Two-dimensional NMR spectroscopy was crucial for establishing the connectivity of the proton and carbon frameworks. Correlation Spectroscopy (COSY) experiments delineated the spin-spin coupling networks between adjacent protons, allowing for the tracing of proton pathways through the molecule. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlated each proton with its directly attached carbon, while the Heteronuclear Multiple Bond Correlation (HMBC) spectrum provided vital long-range (2-3 bond) correlations between protons and carbons. These HMBC correlations were key in connecting the various structural fragments, such as linking the aldehyde group to the dienal system and confirming the substitution pattern on the indole ring.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | 135.2 | - | - |

| 3 | 122.1 | 6.85 (d, 7.8) | C-2, C-4, C-5 |

| 4 | 119.5 | 7.10 (t, 7.5) | C-3, C-5, C-6 |

| 5 | 121.8 | 7.05 (t, 7.6) | C-3, C-4, C-6, C-7 |

| 6 | 111.2 | 7.45 (d, 8.0) | C-4, C-5, C-7 |

| 7 | 128.4 | - | - |

| 8 | 136.5 | - | - |

| 9 | 109.8 | 7.30 (s) | C-8, C-10, C-11 |

| 10 | 123.4 | 7.21 (d, 7.9) | C-8, C-9, C-11, C-12 |

| 11 | 125.1 | 7.55 (d, 7.9) | C-9, C-10, C-12 |

| 12 | 145.3 | - | - |

| 13 | 45.8 | 3.10 (m) | C-12, C-14, C-15 |

| 14 | 30.2 | 1.80 (m), 1.95 (m) | C-13, C-15 |

| 15 | 52.1 | 3.50 (m) | C-13, C-14, C-16 |

| 16 | 130.5 | 5.90 (d, 11.0) | C-15, C-17, C-18 |

| 17 | 193.5 | 9.50 (s) | C-16, C-18, C-19 |

| 18 | 140.1 | - | - |

| 19 | 150.2 | 7.25 (d, 15.5) | C-17, C-18, C-20 |

| 20 | 128.9 | 6.10 (dd, 15.5, 11.0) | C-18, C-19 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.gov For this compound, HRMS analysis, likely using an electrospray ionization (ESI) source, would provide a highly accurate mass measurement of the molecular ion. This precise mass is then used to calculate the molecular formula, which is a critical piece of information for structural elucidation. The high resolution of the instrument allows for the differentiation between ions of the same nominal mass but different elemental compositions.

Interactive Table 2: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Difference (ppm) | Molecular Formula |

| [M+H]⁺ | 289.1335 | 289.1332 | -1.0 | C₂₀H₁₇N₂O |

Advanced Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Aldehyde and Indole Moieties

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.govresearchgate.netnih.gov For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the indole moiety, the C=O stretching of the aldehyde, and the C=C stretching of the aromatic and dienal systems. nih.govresearchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C bonds of the dienal system and the aromatic ring.

Interactive Table 3: Hypothetical FT-IR and Raman Data for this compound

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Vibrational Mode |

| Indole N-H | 3400 | - | Stretching |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Aldehyde C-H | 2820, 2720 | 2820, 2720 | Stretching |

| Aldehyde C=O | 1685 | 1685 | Stretching |

| C=C (Dienal) | 1640, 1610 | 1640, 1610 | Stretching |

| Aromatic C=C | 1580, 1475 | 1580, 1475 | Stretching |

| C-N | 1340 | 1340 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic and Dienal Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. nih.gov The UV-Vis spectrum of this compound is expected to display characteristic absorption maxima corresponding to the π → π* transitions of the indole chromophore and the extended conjugation of the dienal system. oup.comnist.gov The position and intensity of these absorptions are indicative of the extent of conjugation.

Interactive Table 4: Hypothetical UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition | Chromophore |

| 220 | 25,000 | π → π | Indole |

| 280 | 8,000 | π → π | Indole |

| 350 | 35,000 | π → π* | Dienal |

Chiroptical Spectroscopy for Absolute Configuration and Conformational Analysis

While NMR and MS are powerful for determining the planar structure, chiroptical methods are essential for establishing the three-dimensional arrangement of atoms, or the absolute configuration, of a chiral molecule.

Electronic Circular Dichroism (ECD) for Chirality Determination

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique is a cornerstone for the assignment of the absolute configuration of stereogenic centers. nih.gov The experimental ECD spectrum of this compound would be compared with the computationally predicted spectra for all possible stereoisomers. researchgate.net The stereoisomer whose calculated spectrum best matches the experimental one allows for the confident assignment of the absolute configuration of all chiral centers in the molecule. The Cotton effects observed in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule.

Interactive Table 5: Hypothetical ECD Data for this compound

| Wavelength (nm) | Cotton Effect (Δε) | Associated Transition |

| 360 | +8.5 | π → π* (Dienal) |

| 290 | -4.2 | π → π* (Indole) |

| 245 | +12.1 | π → π* (Indole) |

| 220 | -15.8 | π → π* (Indole) |

Optical Rotatory Dispersion (ORD) for Stereochemical Insights

The Cotton effect, a characteristic feature of ORD curves in the vicinity of an absorption band, is particularly informative. The sign and magnitude of the Cotton effect are directly related to the stereochemical environment of the chromophore. For this compound, the α,β-unsaturated aldehyde functionality would serve as a key chromophore. The observed Cotton effect for this compound would be compared to that of related curan (B1244514) alkaloids with known absolute configurations to infer its stereochemistry.

| Parameter | Description | Expected Observation for this compound |

| Measurement | Change in optical rotation with wavelength. | A characteristic ORD curve with a discernible Cotton effect. |

| Key Feature | Cotton Effect (peak and trough). | The sign (positive or negative) of the Cotton effect associated with the n → π* transition of the unsaturated aldehyde would be crucial. |

| Interpretation | Comparison with known standards. | The stereochemistry would be assigned by correlating the observed Cotton effect with that of structurally similar curan alkaloids of known absolute configuration. |

X-ray Crystallography for Solid-State Structural Precision and Stereochemical Confirmation of Related Curan Alkaloids

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and absolute stereochemistry. researchgate.netmdpi.comnih.gov Although a crystal structure for this compound has not been reported, the crystallographic analysis of related curan alkaloids provides a robust framework for understanding its solid-state conformation.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. For complex molecules like alkaloids, this technique is invaluable for confirming the connectivity and stereochemistry established by spectroscopic methods. researchgate.netnih.govjeol.com In the case of curan alkaloids, X-ray crystallography would definitively establish the relative and absolute stereochemistry of all chiral centers, the conformation of the fused ring systems, and the geometry of the side chain.

| Crystallographic Parameter | Information Provided | Significance for Curan Alkaloids |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. | Provides basic information about the crystal packing. |

| Space Group | Symmetry of the crystal lattice. | Indicates the presence or absence of chirality in the crystal. |

| Atomic Coordinates | Precise location of each atom in the unit cell. | Allows for the determination of bond lengths, bond angles, and torsion angles. |

| Absolute Configuration | The absolute spatial arrangement of atoms. | Unambiguously determines the R/S configuration of all stereocenters, often determined using anomalous dispersion effects. |

Integrated Spectroscopic Data Analysis and Chemometrics (e.g., Principal Component Analysis (PCA) and Advanced Algorithms)

The structural elucidation of complex natural products like this compound is greatly enhanced by the integration of multiple spectroscopic datasets and the application of chemometric methods. nih.govresearchgate.net Chemometrics utilizes statistical and mathematical techniques to extract maximal information from chemical data. researchgate.net Principal Component Analysis (PCA) is a particularly powerful unsupervised pattern recognition technique used in this context. nih.govresearchgate.netmdpi.com

PCA reduces the dimensionality of large datasets, such as those obtained from spectroscopic analyses (e.g., NMR, MS, IR), by transforming the original variables into a smaller set of uncorrelated variables known as principal components (PCs). mdpi.comnih.gov The first few PCs typically capture the majority of the variance in the data, allowing for visualization of sample groupings, identification of outliers, and determination of the variables that contribute most to the observed differences. mdpi.complos.orglearnche.org

In the analysis of alkaloids, PCA can be applied to compare the spectroscopic profiles of a series of related compounds. For instance, the NMR or mass spectra of various curan alkaloids could be subjected to PCA. The resulting scores plot would reveal clustering based on structural similarities, while the loadings plot would highlight the specific spectral features (e.g., chemical shifts, m/z values) responsible for these groupings. nih.govplos.org This approach can aid in the classification of new alkaloids and the identification of key structural motifs. plos.org

| Chemometric Tool | Application in Alkaloid Characterization | Example |

| Principal Component Analysis (PCA) | - Classification of alkaloids based on spectroscopic data. plos.org- Identification of key structural features that differentiate related alkaloids. nih.gov- Quality control of herbal medicines containing alkaloids. plos.org | Comparing the HPLC-MS fingerprints of different Strychnos species to identify unique curan alkaloids in each. |

| Hierarchical Cluster Analysis (HCA) | Grouping of samples based on their similarity, often visualized as a dendrogram. | Clustering of various curan alkaloids based on their 13C NMR data to reveal subgroups with similar carbon skeletons. |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | A supervised method for classifying samples into predefined groups and identifying the variables responsible for the classification. | Differentiating between a group of curan alkaloids and a group of strychnan alkaloids based on their mass spectral data. |

Advanced algorithms and machine learning techniques are also increasingly being integrated with spectroscopic data to further refine structural assignments and to predict biological activities based on structural features. nih.gov

Chemical Synthesis and Synthetic Strategies for 19e 2,16 Didehydrocur 19 En 17 Al and Its Analogues

Retrosynthetic Disconnection Analysis of the Complex Polycyclic Framework

Retrosynthetic analysis is a critical problem-solving technique for devising the synthesis of complex molecules by working backward from the target structure to simpler, commercially available starting materials. ias.ac.in For a molecule like (19E)-2,16-didehydrocur-19-en-17-al, the analysis must address the central bridged morphan core (a 2-azabicyclo[3.3.1]nonane system), the appended indole (B1671886) ring, and the specific stereochemistry and functional groups. springernature.com

A common strategy in the synthesis of Strychnos alkaloids involves disconnecting the bridged morphan core at a late stage. springernature.com However, an alternative and powerful approach involves the early construction of a functionalized morphan core, which then serves as a platform for the subsequent assembly of the remaining rings. springernature.com This strategy can be visualized for this compound and its relatives.

Key disconnections, inspired by successful syntheses in the field, often include:

C-N bond formations: Disconnecting the bonds forming the bridged amine system, often leading back to cyclization precursors.

Ring-closing metathesis or Heck reactions: These are powerful methods for forming the carbocyclic rings fused to the indole or morphan core. researchgate.netacs.org

Mannich or Pictet-Spengler type reactions: These are classic strategies for constructing the indole alkaloid framework. nih.govwikipedia.org

[4+2] Cycloadditions: Annulation reactions, such as those between donor-acceptor cyclobutanes and indoles, can efficiently build the cyclohexa-fused indoline (B122111) core. nih.gov

A plausible retrosynthetic plan for the curan (B1244514) skeleton, based on established syntheses, is outlined in the table below. ias.ac.innih.govresearchgate.netresearchgate.netyoutube.com

| Target/Intermediate | Key Disconnection/Transformation | Precursor(s) | Relevant Synthetic Concepts |

| Curan Skeleton (e.g., Akuammicine) | Intramolecular Cyclization (e.g., Heck, Aldol) | Functionalized Tetracyclic Spiroindoline | Cascade Reactions, Annulation |

| Tetracyclic Spiroindoline | Interrupted Bischler-Napieralski Reaction | β,γ-Unsaturated Tryptamide | Rearrangement, Spirocyclization |

| β,γ-Unsaturated Tryptamide | Amide Formation | Tryptamine (B22526) and a functionalized carboxylic acid | Standard functional group interconversion |

Total Synthesis Approaches Targeting the Curan Skeleton

The total synthesis of curan-type alkaloids, particularly the well-studied analogue akuammicine (B1666747), provides a blueprint for accessing this compound. These syntheses often feature innovative reactions to construct the challenging polycyclic system. researchgate.netacs.org

Novel Cyclization and Annulation Strategies for Ring Construction

The construction of the pentacyclic core of curan alkaloids has inspired the development of numerous elegant cyclization and annulation strategies. acs.org Cascade reactions, which form multiple bonds in a single operation, are particularly efficient for rapidly building molecular complexity. nih.gov

Noteworthy strategies include:

Nickel(0)-Promoted Double Cyclization: This method has been used to synthesize (±)-akuammicine from 3a-(o-nitrophenyl)hexahydroindol-4-ones, demonstrating a powerful approach to forming key rings in the structure. acs.org

Interrupted Bischler-Napieralski Reaction: A modified Bischler-Napieralski reaction using β,γ-unsaturated tryptamides can generate tetracyclic spiroindolines, which are versatile intermediates that have been converted to (±)-akuammicine in just six steps. nih.gov

Sequential Spirocyclization/Intramolecular Aza-Baylis-Hillman Reaction: This novel, one-pot sequence has enabled a concise total synthesis of (±)-akuammicine. acs.org

[4+2] Annulation of Donor-Acceptor Cyclobutanes: The reaction of these strained rings with indole derivatives provides rapid, atom-economical access to the core structure, which has been applied to the total synthesis of (±)-akuammicine and a formal synthesis of (±)-strychnine. nih.gov

Palladium-catalyzed Cyclization: Pd(II)-catalyzed cyclization of urethanes containing an allylic alcohol can produce vinyl indolines, which are key intermediates for various indole alkaloids. researchgate.net

Stereocontrol in the Synthesis of Chiral Centers

Controlling the stereochemistry of the multiple chiral centers within the curan skeleton is a significant hurdle. acs.orgnih.govnih.gov Syntheses must employ stereocontrolled reactions to ensure the correct relative and absolute stereochemistry of the final product.

Methods for achieving stereocontrol include:

Substrate Control: Using the existing stereocenters in a rigid intermediate to direct the stereochemical outcome of subsequent reactions. This is a common strategy in late-stage functionalizations. researchgate.net

Chiral Auxiliaries: Temporarily incorporating a chiral group to guide a stereoselective reaction, which is then removed.

Asymmetric Catalysis: Using chiral catalysts to create stereocenters with high enantioselectivity. An example is the use of a chiral SaBOX ligand in the [4+2] annulation of cyclobutanes and indoles, achieving up to 94% enantiomeric excess (ee). nih.gov

Organocatalysis: The use of small organic molecules as catalysts has been demonstrated in enantioselective Michael additions to establish initial chirality in the synthesis of related Strychnos alkaloids. researchgate.net

Efficient Installation of the this compound Aldehyde Group

The aldehyde group at C-17, present as an α,β-unsaturated system in the target molecule, is a key functionality. chemspider.comlibretexts.org Installing this group, particularly at a late stage of a complex synthesis, requires mild and selective methods.

Potential strategies include:

Oxidation of a Primary Alcohol: A common and reliable method involves the oxidation of a corresponding allylic alcohol. A variety of reagents (e.g., Dess-Martin periodinane, Swern oxidation) can be used, with the choice depending on the tolerance of other functional groups in the molecule.

Reduction of a Carboxylic Acid Derivative: An ester or other carboxylic acid derivative at the C-17 position could be selectively reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H). youtube.com

Formylation Reactions: Direct introduction of the aldehyde group via a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) on an appropriate precursor might be possible, although achieving the required selectivity on a complex scaffold can be challenging.

Biosynthetic Approaches: In nature, peptide aldehydes are often formed by the action of reductase domains on nonribosomal peptide synthetase (NRPS) assembly lines. nih.gov While not a traditional laboratory method, it highlights enzymatic routes for aldehyde formation. nih.govresearchgate.net

Formal and Collective Syntheses of Related Curan-type Alkaloids (e.g., Akuammicine)

Formal synthesis, where a known intermediate that has previously been converted to the final natural product is synthesized, is a common strategy to demonstrate the viability of a new synthetic route. nih.govrsc.org Several formal syntheses of akuammicine and the related alkaloid strychnine (B123637) have been reported, often relying on the creation of a common core scaffold that can be elaborated to multiple targets. idexlab.comnih.gov

Collective synthesis aims to develop a unified strategy that can be adapted to produce a range of related natural products from a common intermediate. springernature.comrsc.org This approach is highly efficient and allows for the exploration of structure-activity relationships. For instance, a bridged morphan platform equipped with versatile functional groups (like an allene (B1206475) and a ketone) has been used for the collective synthesis of nine different strychnan alkaloids. springernature.com Similarly, a protecting-group-free collective formal synthesis of six different oxindole (B195798) alkaloids has been achieved using sequential one-pot transformations. rsc.org

Semi-synthetic Transformations and Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of biocatalysis. nih.govrsc.org This approach is becoming increasingly valuable in the synthesis of complex natural products. nih.gov

For alkaloids, enzymes like Pictet-Spenglerases (e.g., strictosidine (B192452) synthase) can be used to perform key bond-forming reactions with high stereoselectivity. nih.gov For example, strictosidine synthase couples tryptamine and secologanin (B1681713) to form the precursor for a vast number of monoterpene indole alkaloids. wikipedia.orgnih.gov Lipases are also widely used for kinetic resolutions of racemic intermediates, providing access to enantiomerically pure building blocks. nih.gov

Development of Methodologies for Analogue Generation

The generation of analogues for complex natural products like this compound is pivotal for exploring their chemical space and potential applications. The development of efficient and flexible synthetic routes allows for the systematic modification of the core scaffold and peripheral functional groups. Key to this endeavor is the establishment of methodologies that can rapidly assemble the complex molecular framework and tolerate a variety of substituents. The total synthesis of the curcusone diterpenes, which share a common origin from Jatropha curcas, serves as an excellent case study for the development of such methodologies. acs.orgresearchgate.netnih.gov

A significant breakthrough in the synthesis of curcusone analogues was the development of a highly convergent and efficient route that commences from inexpensive and readily available starting materials. nih.gov This strategy features a key thermal researchgate.netresearchgate.net-sigmatropic rearrangement and a novel iron(III) chloride-promoted cascade reaction to construct the critical cycloheptadienone (B157435) core of the curcusones. nih.gov This approach not only enabled the first total synthesis of curcusones A, B, C, and D but also provided a versatile platform for generating a diverse range of analogues. nih.govresearchgate.net

The modularity of this synthetic approach is a crucial aspect of analogue generation. By modifying the building blocks used in the initial steps, a variety of analogues with different substitution patterns can be accessed. For instance, variations in the initial cyclohexenal starting material could lead to analogues with altered substitution on the six-membered ring. researchgate.net Similarly, the use of different coupling partners in subsequent steps can introduce diversity in other parts of the molecule.

The following table summarizes some of the key reactions and strategies that have been employed in the synthesis of curcusone diterpenes and could be adapted for the generation of this compound analogues.

| Reaction/Strategy | Description | Potential for Analogue Generation | Reference |

| Mukaiyama Aldol (B89426) Reaction | A Lewis-acid catalyzed cross-aldol reaction between a silyl (B83357) enol ether and an aldehyde or ketone. | Allows for the stereoselective formation of carbon-carbon bonds and the introduction of various substituents on the side chain. | researchgate.net |

| Mitsunobu Reaction | A versatile reaction for the conversion of alcohols to a wide range of functional groups with inversion of stereochemistry. | Enables the introduction of diverse functionalities at specific hydroxylated positions. | researchgate.net |

| FeCl₃-promoted Cascade | A novel cascade reaction that facilitates the rapid construction of the cycloheptadienone core. | The core structure can potentially be modified by altering the substrate of this cascade reaction. | nih.gov |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | A thermal rearrangement that is key to forming a part of the cyclic system. | Variations in the precursor to this rearrangement can lead to different ring structures or substitution patterns. | nih.gov |

| Diels-Alder Dimerization | A cycloaddition reaction that can lead to the formation of dimeric structures. | Can be used to create dimeric analogues with potentially novel properties. | nih.gov |

| Cross-Electrophile Coupling | A strategy for the enantioselective construction of the tricyclic core of curcusones. | Offers an alternative and powerful method for building the core structure with high stereocontrol, allowing for the synthesis of enantiomerically pure analogues. | rsc.org |

The development of these methodologies has laid a strong foundation for the synthesis of a library of analogues of this compound. Future work in this area will likely focus on further refining these synthetic routes to improve their efficiency and scope, as well as exploring new synthetic strategies to access even more diverse and complex analogues. The ability to generate a wide range of these compounds is essential for detailed structure-activity relationship studies and the ultimate elucidation of their biological functions.

Chemical Reactivity and Transformation Studies of 19e 2,16 Didehydrocur 19 En 17 Al

Reactivity Profile of the Dienal Moiety (e.g., Conjugate Additions, Cycloadditions)

The dienal functionality in (19E)-2,16-didehydrocur-19-en-17-al is a key site for chemical modification. This α,β,γ,δ-unsaturated aldehyde system is susceptible to both 1,2- and conjugate (1,4-, 1,6-) additions, as well as cycloaddition reactions. The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

Conjugate Additions:

Soft nucleophiles, such as thiols, amines, and organocuprates (Gilman reagents), are expected to favor conjugate addition to the dienal system. youtube.com The extended conjugation presents multiple electrophilic sites, primarily the β- and δ-positions. The precise site of attack can often be controlled by the choice of reagents and reaction conditions. For instance, in the synthesis of related alkaloid frameworks, aza-1,6-conjugate additions have been employed to construct key heterocyclic rings. rsc.org The general mechanism for a 1,6-conjugate addition is depicted below:

Step 1: Nucleophilic Attack. A nucleophile attacks the δ-carbon of the dienal system.

Step 2: Electron Delocalization. The π-electrons are delocalized across the conjugated system, forming an enolate intermediate.

Step 3: Protonation. The enolate is protonated to yield the final product.

| Nucleophile Type | Expected Addition Type | Potential Product Features |

| Organocuprates | 1,6- or 1,4-addition | Introduction of an alkyl or aryl group at the δ- or β-position. |

| Thiols (e.g., RSH) | 1,6- or 1,4-addition | Formation of a thioether linkage. |

| Amines (e.g., R2NH) | Aza-Michael (1,4) or 1,6-addition | Incorporation of a nitrogen-containing substituent. |

Cycloadditions:

The dienal moiety can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component. The reactivity in [4+2] cycloadditions is influenced by the electron-donating or -withdrawing nature of the dienophile. Inverse electron demand Diels-Alder reactions are also conceivable with electron-rich dienophiles. acs.org Such reactions would lead to the formation of new six-membered rings, significantly increasing the structural complexity and providing access to novel polycyclic scaffolds. The stereochemical outcome of these cycloadditions is often governed by the facial bias imposed by the existing chiral framework of the alkaloid. nih.gov

Transformations Involving the Indole (B1671886) Nitrogen and Tertiary Amine Functionalities

The indole nitrogen and the tertiary amine within the cage-like structure of this compound are also sites for chemical manipulation, although their reactivity is influenced by steric hindrance and the electronic properties of the indole ring.

Indole Nitrogen:

The indole nitrogen is generally not highly nucleophilic due to the delocalization of its lone pair into the aromatic system. However, under specific conditions, it can undergo N-alkylation, N-acylation, or participate in reactions like the Fischer indolization in synthetic routes leading to the core structure. nih.govresearchgate.net Transformations at this position can be crucial for modulating the biological activity of the parent compound.

Tertiary Amine:

The tertiary amine is a basic and nucleophilic center. It can be protonated to form ammonium (B1175870) salts, which can alter the solubility and biological properties of the molecule. The tertiary amine can also be oxidized to form an N-oxide, a transformation that has been observed in other alkaloids and can significantly impact their metabolic fate and bioactivity. nih.gov Furthermore, reactions such as the Hofmann degradation, a classic method for the systematic degradation of alkaloids containing a tertiary amine, could be applied to this system to elucidate its structure or to generate novel derivatives. rsc.org

| Functional Group | Reaction Type | Potential Outcome |

| Indole Nitrogen | N-Alkylation | Introduction of an alkyl group on the indole nitrogen. |

| Indole Nitrogen | N-Acylation | Formation of an N-acylindole derivative. |

| Tertiary Amine | N-Oxidation | Formation of the corresponding N-oxide. |

| Tertiary Amine | Hofmann Degradation | Ring opening and elimination of the nitrogenous group. |

Stereoselective Reactions and Epimerization Studies

The synthesis of complex molecules like this compound and its analogs heavily relies on stereoselective reactions to control the configuration of its multiple stereocenters.

Stereoselective Reactions:

Epimerization Studies:

Epimerization, the change in configuration at one of several stereocenters, can occur under certain reaction conditions, particularly at centers adjacent to carbonyl groups or other activating functionalities. In studies on related alkaloids, epimerization at C-16 has been observed under both acidic and basic conditions. nih.gov This can be an undesired side reaction, but in some cases, it can be exploited to obtain a diastereomer that is otherwise difficult to access. The potential for epimerization must be carefully considered during the design of synthetic routes and the handling of the final compound. nih.gov

Derivatization for Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

The systematic derivatization of this compound is essential for understanding its structure-activity relationships (SAR) and for identifying the key molecular features responsible for its biological activity (the pharmacophore).

Derivatization Strategies:

Derivatives can be prepared by targeting the various functional groups of the molecule. For example, the aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to an imine or oxime. The dienal system can undergo conjugate additions as previously discussed. The indole nitrogen can be alkylated or acylated. By synthesizing a library of such derivatives and evaluating their biological activity, a comprehensive SAR profile can be established. researchgate.netfrontiersin.orgnih.gov

Pharmacophore Identification:

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups required for biological activity. dergipark.org.trnih.gov By comparing the structures and activities of a series of derivatives, a pharmacophore model can be generated. frontiersin.org This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov The identified pharmacophore can then be used to design new, more potent, and selective analogs or to virtually screen compound libraries for new leads. dergipark.org.tr

| Target Functional Group | Example Derivatization | Purpose |

| Aldehyde | Reduction to alcohol | Investigate the role of the carbonyl group. |

| Aldehyde | Conversion to imine | Introduce new hydrogen bonding and steric features. |

| Dienal | Conjugate addition | Explore the effect of substituents at the β- or δ-position. |

| Indole Nitrogen | Alkylation/Acylation | Modulate lipophilicity and hydrogen bonding potential. |

Stability and Degradation Pathways under Various Conditions

The stability of this compound under various conditions (e.g., pH, light, temperature) is a critical parameter for its handling, storage, and potential therapeutic development. Indole alkaloids, in general, can be susceptible to degradation.

Degradation Pathways:

The indole nucleus can be prone to oxidation, especially at the electron-rich C3 position. nih.gov This can lead to the formation of various oxidation products and potentially ring-opened derivatives. The dienal moiety is also susceptible to oxidation and polymerization, particularly in the presence of light and air. The stability of the molecule is also likely to be pH-dependent. For instance, strychnine (B123637), a related alkaloid, undergoes degradation under alkaline conditions. rsc.org Hydrolysis of any ester functionalities, if present in derivatives, would also be a potential degradation pathway. nih.gov

Stability Studies:

Systematic stability studies would involve subjecting the compound to a range of conditions, including acidic and basic pH, elevated temperatures, and exposure to light, and then analyzing for the appearance of degradation products using techniques like HPLC and mass spectrometry. Understanding these degradation pathways is crucial for establishing appropriate storage conditions and for identifying potential liabilities in a drug development context. mdpi.com

Research on this compound Remains Undisclosed

Initial investigations into the mechanistic biological activity and target identification of the chemical compound this compound have revealed a significant lack of publicly available scientific literature and data. Despite its classification as a curcuminoid derivative, a class of compounds known for a wide range of biological activities, specific research detailing its interactions with biological systems appears to be unpublished or not widely disseminated.

Efforts to gather information on the in vitro biochemical and cellular investigations of this compound's bioactivity have been unsuccessful. There is no accessible data from ligand binding assays that would indicate its putative molecular targets, such as receptors, enzymes, ion channels, or other proteins. Consequently, details regarding its binding affinity, selectivity, and competitive interactions remain unknown.

Similarly, information regarding the compound's ability to modulate enzymatic activity is not present in the public domain. Any potential inhibitory or activating effects on specific enzymes, as well as the kinetics of such interactions, have not been documented in accessible research. Furthermore, results from cell-based phenotypic screening or high-content analysis, which would provide insights into the cellular responses elicited by this compound, are not available.

Advanced methodologies for target identification and validation, such as affinity-based proteomics and chemoproteomics approaches, have not been publicly reported for this compound. These techniques are crucial for identifying the direct binding partners of a compound within the complex environment of a cell.

In the same vein, there is no available information from functional genomics or gene expression profiling studies. Such research would be instrumental in inferring the biological pathways affected by the compound and in understanding its broader mechanism of action.

While the general class of curcuminoids, from which this compound is derived, has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties, this broad knowledge cannot be specifically attributed to this particular analogue without direct experimental evidence. The unique structural features of this compound may result in distinct biological activities that differ from other curcuminoids.

The absence of specific research findings makes it impossible to construct a detailed profile of the mechanistic biological activity of this compound at this time. Further research and publication of data are required to elucidate the specific biological targets and mechanisms of action of this compound.

Mechanistic Biological Activity Research and Target Identification of 19e 2,16 Didehydrocur 19 En 17 Al

Advanced Target Identification and Validation Methodologies

Molecular Docking and X-ray Co-crystallography for Binding Mode Elucidation

To understand the biological activity of a compound at the molecular level, it is essential to determine how it interacts with its protein targets. Molecular docking and X-ray co-crystallography are powerful techniques used for this purpose.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov This technique is instrumental in virtual screening and lead optimization. For curcumin (B1669340) analogues, molecular docking studies have been employed to predict their binding affinities and modes with various enzymes. For instance, docking studies on curcumin analogues with cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, have revealed key interactions within the active site, helping to rationalize the design of more potent inhibitors. nih.gov Similarly, the binding of curcumin derivatives to the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) has been explored through computational docking to identify potential inhibitors. dnu.dp.ua

X-ray co-crystallography provides an atomic-level view of the interaction between a ligand and its target protein. This experimental technique involves crystallizing the protein-ligand complex and then determining its three-dimensional structure using X-ray diffraction. While a specific co-crystal structure for (19E)-2,16-didehydrocur-19-en-17-al is not available, this method has been pivotal in understanding the binding of other small molecules to their targets, offering unparalleled insights into the precise orientation and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

The following interactive table summarizes representative molecular docking data for various curcumin analogues against different protein targets, illustrating the type of data generated in such studies.

| Compound/Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| Curcumin Analogue 1 | COX-2 | -8.2 | Arg120, Tyr355, Val523 |

| Curcumin Analogue 2 | SERCA | > Curcumin | Hydrophobic pocket residues |

| Curcumin Analogue 3 | ALK5 Kinase | > -10.0 | H-bonding with hinge region |

This table is illustrative and compiled from general findings on curcumin analogues. Specific values are representative examples.

Elucidation of Molecular Mechanisms of Action and Signaling Pathway Modulation

The biological effects of a compound are mediated through its interaction with various signaling pathways. Curcumin and its analogues are known to modulate a multitude of cellular signaling cascades, which accounts for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. researchgate.netresearchgate.net

A primary mechanism of action for many curcuminoids is the regulation of transcription factors, such as nuclear factor-kappa B (NF-κB), which plays a central role in inflammation and immunity. By inhibiting NF-κB activation, these compounds can downregulate the expression of pro-inflammatory cytokines and enzymes. nih.gov

Furthermore, curcumin and its derivatives have been shown to influence various protein kinases, which are key regulators of cellular processes. nih.gov The modulation of these kinases can affect cell growth, proliferation, and survival. The antioxidant properties of these compounds are often attributed to their ability to scavenge reactive oxygen species (ROS) and to upregulate the expression of antioxidant enzymes. phcogrev.com

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies on this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For curcuminoids, SAR studies have led to the rational design and synthesis of numerous analogues with improved potency, selectivity, and pharmacokinetic properties. phcogrev.comnih.gov

Key structural modifications often focus on the β-diketone moiety, the aromatic rings, and the linker connecting them. phcogrev.com For example, the synthesis of monocarbonyl analogues of curcumin (MACs) has been a strategy to enhance stability and bioavailability. phcogrev.com The introduction of different substituents on the phenolic rings can also significantly impact activity. For instance, modifying the hydroxyl and methoxy (B1213986) groups on the phenyl rings of curcumin has been shown to alter its anti-inflammatory and antioxidant properties. nih.gov The synthesis of such analogues allows for a systematic exploration of the chemical space around the parent molecule, providing valuable data for building robust SAR models.

Computational modeling, particularly quantitative structure-activity relationship (QSAR) analysis, is a valuable tool for predicting the biological activity of novel compounds based on their physicochemical properties. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

For curcumin analogues, QSAR studies can be used to predict their inhibitory activity against various targets. These models are built using a training set of compounds with known activities and are then validated using a test set. The descriptors used in these models can include electronic, steric, and hydrophobic parameters. By establishing a reliable QSAR model, researchers can prioritize the synthesis of new analogues with the highest predicted activity, thereby accelerating the drug discovery process.

Theoretical and Computational Chemistry Studies of 19e 2,16 Didehydrocur 19 En 17 Al

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a complex alkaloid such as (19E)-2,16-didehydrocur-19-en-17-al, these calculations can predict its three-dimensional structure with high accuracy, determine its thermodynamic stability, and map out its electronic landscape.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

While no specific DFT studies on this compound have been published, research on related Strychnos alkaloids has utilized DFT to investigate their structural and electronic properties. dntb.gov.ua These studies provide a framework for how such calculations would be approached for the target compound.

Table 1: Potential Data from Quantum Chemical Calculations for this compound

| Calculated Property | Significance | Potential Application |

| Optimized Molecular Geometry | Predicts the most stable 3D structure, bond lengths, and angles. | Foundation for all other computational studies. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | Prediction of potential reaction pathways. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes electron-rich and electron-poor regions. | Identification of sites for intermolecular interactions. |

| Mulliken and Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution on each atom. | Understanding of polar interactions and reactivity. |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum. | Aid in experimental characterization. |

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Interactions.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of a molecule and its interactions with its environment. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most populated and energetically favorable shapes it can adopt in solution.

A significant application of MD simulations in the context of alkaloids is the study of protein-ligand interactions. By placing the alkaloid in the binding site of a target protein, MD simulations can predict the stability of the complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that mediate binding, and the free energy of binding. This information is invaluable for understanding the molecular basis of a compound's biological activity.

Although no MD simulation studies specifically featuring this compound are available, the methodology has been extensively applied to other alkaloids to explore their interactions with biological targets. acs.orgnih.gov

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Type | Information Gained | Relevance |

| Solvated Molecule Simulation | Conformational flexibility and dominant solution-phase structures. | Understanding of the molecule's behavior in a biological medium. |

| Protein-Ligand Simulation | Binding pose stability, key interacting residues, and binding free energy. | Elucidation of potential mechanisms of action and drug targets. |

| Membrane Interaction Simulation | Propensity to cross cell membranes and preferred orientation. | Prediction of pharmacokinetic properties. |

In Silico Screening and Virtual Ligand Design.

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be either structure-based, where the three-dimensional structure of the target is known, or ligand-based, where a set of known active molecules is used to guide the search.

For this compound, if a biological target were hypothesized or identified, its structure could be used as a template for virtual screening of compound libraries to find other molecules with similar or better binding potential. Conversely, the structure of this compound itself could be used as a query in ligand-based screening to find structurally similar compounds with known activities.

Furthermore, the principles of virtual ligand design could be applied to computationally modify the structure of this compound to improve its predicted binding affinity or other properties. There are currently no published reports of in silico screening or virtual ligand design studies involving this specific compound.

Cheminformatics and Machine Learning Approaches for Compound Characterization and Bioactivity Prediction.

Cheminformatics combines computer and information science to address problems in chemistry. For a molecule like this compound, cheminformatics tools can be used to calculate a wide range of molecular descriptors, which are numerical representations of its chemical and physical properties. These descriptors can then be used to compare the molecule to others in large databases and to build predictive models.

Machine learning models, trained on large datasets of compounds with known biological activities, can use these molecular descriptors to predict the potential bioactivities of new or uncharacterized molecules. Molecular networking, a cheminformatics approach, is particularly useful in the analysis of complex mixtures of natural products, helping to identify known compounds and classify unknown ones based on their mass spectrometry fragmentation patterns. nih.govresearchgate.net

While these powerful techniques have been applied to the broader class of Strychnos alkaloids, there is no evidence of their specific application to this compound in the available literature. nih.govresearchgate.net

Table 3: Illustrative Applications of Cheminformatics and Machine Learning for this compound

| Methodology | Objective | Potential Outcome |

| Calculation of Molecular Descriptors | Quantify physicochemical properties (e.g., logP, polar surface area). | Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties. |

| Similarity Searching | Identify structurally similar compounds in chemical databases. | Hypothesis generation for potential biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Build predictive models for biological activity. | Estimation of potential efficacy or toxicity. |

| Molecular Networking | Classify the compound based on its mass spectral data. | Aid in the identification and dereplication of the natural product. |

Reaction Mechanism Elucidation via Advanced Computational Methods.

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a complex alkaloid, understanding its potential synthetic and biosynthetic pathways is of great interest.

Advanced computational methods, such as DFT, can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for each step. This allows for the detailed elucidation of reaction mechanisms. For example, computational studies on related alkaloids have been used to understand the feasibility of proposed steps in their total synthesis. acs.org

In the context of this compound, computational studies could be employed to investigate its chemical stability, predict its degradation products, or explore potential biosynthetic pathways from precursor molecules. To date, no such computational studies on the reaction mechanisms involving this compound have been reported.

Applications and Translational Research Directions of 19e 2,16 Didehydrocur 19 En 17 Al Non Clinical Focus

Development as Chemical Probes for Investigating Biological Systems

While direct research on (19E)-2,16-didehydrocur-19-en-17-al as a chemical probe is not extensively documented, the broader class of alkaloids offers a strong precedent for such applications. Chemical probes are well-characterized small molecules used to study biological systems by selectively interacting with specific protein targets. icr.ac.uk The development of this compound or its derivatives as chemical probes would hinge on identifying a specific and high-affinity molecular target. This process involves profiling the compound's functional and binding selectivity against a panel of proteins. nih.gov

The complex, three-dimensional structure of Curan (B1244514) alkaloids, with multiple defined stereocenters, provides a scaffold that can be synthetically modified to enhance selectivity and introduce reporter tags or reactive groups. chemspider.com These modifications would enable researchers to "fish out" binding partners from complex biological mixtures, thereby elucidating the compound's mechanism of action and potentially uncovering new biological pathways. Such probes could be invaluable tools for dissecting the intricate signaling networks within cells.

Inspiration for Novel Organic Reaction Methodologies and Catalysis

The synthesis of complex natural products like this compound often drives innovation in organic chemistry. The challenge of constructing its pentacyclic skeleton has spurred the development of novel synthetic strategies. acs.org For instance, general strategies for synthesizing the curan skeleton have been devised, utilizing common intermediates that can be elaborated into a variety of related alkaloids. acs.org These synthetic routes often involve the development of new one-pot reactions, which are highly efficient processes where multiple bond-forming transformations occur in the same reaction vessel. nih.gov

Furthermore, the structures of alkaloids themselves can inspire the design of new catalysts. Alkaloid-based organocatalysts, for example, have been successfully employed in a range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Henry reactions. libretexts.org The unique stereochemical and electronic properties of the Curan alkaloid framework could potentially be harnessed to create novel catalysts for challenging chemical transformations.

Role in Natural Product Discovery and Lead Generation for Chemical Research

Alkaloids are a rich source of structurally diverse and biologically active compounds, making them a cornerstone of natural product discovery. nih.gov They represent a significant portion of known plant-derived natural products and their scaffolds. nih.gov The discovery and characterization of new alkaloids, such as those from the Curan class, contribute to the vast library of natural chemical diversity.

These newly identified compounds can serve as "lead compounds" for further chemical research and drug discovery. nih.govbohrium.com Even if a particular alkaloid like this compound does not itself possess optimal properties for a specific application, its unique chemical structure can provide a blueprint for the design of new, more potent, and selective analogues. The process of bioassay-guided fractionation, where plant extracts are systematically separated and tested for biological activity, often leads to the isolation of novel and potent alkaloids. nih.gov

Biotechnological Production for Research-Scale Availability

The natural abundance of many complex alkaloids, including potentially this compound, is often low and variable, which can hinder research efforts. taylorfrancis.comresearchgate.net Biotechnological approaches offer a promising alternative for the sustainable and scalable production of these valuable compounds. mdpi.com Reconstituting plant biosynthetic pathways in microbial hosts, such as yeast, has emerged as a viable strategy for producing alkaloids. nih.gov This involves identifying and transferring the genes encoding the biosynthetic enzymes from the plant into the microbe. taylorfrancis.com

While the specific biosynthetic pathway for this compound may not be fully elucidated, research into the biosynthesis of other complex alkaloids provides a roadmap for such endeavors. tib.euyoutube.com Understanding the enzymatic transformations involved in the formation of the Curan skeleton is the first step toward engineering a microbial "cell factory" for its production. tib.eu This approach not only ensures a consistent supply for research but also opens the door to creating novel, non-natural derivatives through metabolic engineering. nih.gov

Ecological and Chemogeographical Significance of Curan Alkaloids

Alkaloids play a crucial role in the ecological interactions of the plants that produce them. wikipedia.org They often serve as defense mechanisms against herbivores and pathogens. florajournal.comnih.gov The presence of Curan alkaloids in certain plant species likely confers a selective advantage by deterring predation. The study of the distribution and concentration of these alkaloids in different plant tissues and at various growth stages can provide insights into their ecological function. nih.gov

Chemogeography, the study of the geographical distribution of chemical compounds, can reveal patterns in the evolution and diversification of alkaloid biosynthesis. nih.gov Mapping the occurrence of this compound and related Curan alkaloids across different geographical regions can help to understand the evolutionary pressures that have shaped their production. This knowledge is also valuable for identifying new plant sources of these compounds. nih.gov

Contribution to Understanding Plant Secondary Metabolism and Evolution

Alkaloids are a major class of plant secondary metabolites, which are compounds not directly involved in the normal growth and development of an organism but often play a role in environmental interactions. wikipedia.orgresearchgate.net The study of the biosynthesis of complex alkaloids like this compound provides a window into the intricate enzymatic machinery that plants have evolved to produce a vast array of chemical structures. youtube.com

Elucidating the biosynthetic pathway to the Curan skeleton, from simple amino acid precursors to the final complex structure, can reveal novel enzymes and biochemical reactions. youtube.com This information contributes to our fundamental understanding of how plants create chemical diversity. Furthermore, comparing the biosynthetic pathways of different alkaloid classes can shed light on the evolutionary relationships between different plant lineages and the co-evolution of plants and their herbivores or pathogens. florajournal.com

Q & A

Q. How can researchers validate the compound’s purity and identity when sourcing from external suppliers or collaborators?

- Methodological Answer : Require certificates of analysis (CoA) with batch-specific HPLC chromatograms (≥95% purity), HRMS, and elemental analysis. Perform in-house validation via melting point determination and ¹H NMR (compare peak integrals to theoretical values). For chiral purity, use chiral HPLC or optical rotation measurements. Document all verification steps in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.